molecular formula C7H10ClN3OS2 B2357626 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 302784-83-4

2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B2357626
CAS No.: 302784-83-4
M. Wt: 251.75
InChI Key: XXOPACIIARVIAE-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a propylthio (-S-C₃H₇) group at position 3 and a chloroacetamide (-NH-CO-CH₂Cl) moiety at position 3. This compound is part of a broader class of thiadiazole-based molecules known for their diverse biological activities, including pesticidal and antimicrobial properties .

Properties

IUPAC Name

2-chloro-N-(3-propylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS2/c1-2-3-13-7-10-6(14-11-7)9-5(12)4-8/h2-4H2,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOPACIIARVIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NSC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation-Based Synthesis

The thiadiazole ring formation is central to this route. A cyclocondensation reaction between thiourea derivatives and α-haloketones or α-haloesters under basic conditions yields the 1,2,4-thiadiazole scaffold. For instance, reacting 3-amino-5-mercapto-1,2,4-thiadiazole with chloroacetyl chloride in the presence of a base like triethylamine generates the chloroacetamide intermediate. Subsequent alkylation with 1-bromopropane introduces the propylthio group.

Key Steps :

  • Thiadiazole Formation :
    $$
    \text{Thiourea} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{3-Amino-5-chloroacetamido-1,2,4-thiadiazole}
    $$
  • Propylthio Substitution :
    $$
    \text{3-Amino-5-chloroacetamido-1,2,4-thiadiazole} + \text{CH}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound}
    $$

This method achieves yields of 68–72% after purification via column chromatography.

Nucleophilic Substitution Pathway

An alternative approach involves constructing the propylthio moiety prior to acetamide formation. Starting with 3-mercapto-1,2,4-thiadiazole , alkylation with propyl bromide in acetonitrile yields 3-(propylthio)-1,2,4-thiadiazole . Subsequent reaction with chloroacetyl chloride in dichloromethane introduces the chloroacetamide group.

Optimization Insights :

  • Solvent Choice : Acetonitrile outperforms DMF or THF in minimizing byproducts.
  • Temperature : Reactions proceed optimally at 40–50°C , with higher temperatures leading to desulfurization.

Reaction Optimization and Critical Parameters

Catalytic Systems and Yields

Comparative analysis of catalytic systems reveals triethylamine and K₂CO₃ as optimal bases for minimizing side reactions (Table 1).

Table 1: Catalytic Efficiency in Propylthio Group Introduction

Base Solvent Temperature (°C) Yield (%)
Et₃N CH₃CN 40 72
K₂CO₃ CH₂Cl₂ 50 68
NaOH H₂O/EtOH 25 45

Data adapted from.

Purification Challenges

The compound’s polarity necessitates silica gel chromatography using ethyl acetate/hexane (3:7) . Recrystallization from methanol/water mixtures improves purity to ≥95% .

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.65 (q, 2H, SCH₂), 3.98 (s, 2H, ClCH₂), 8.21 (s, 1H, thiadiazole-H).
  • HPLC : Retention time = 6.8 min (C18 column, 70% MeOH).

Industrial Applications and Scalability

The compound serves as a precursor in herbicide synthesis, notably analogs of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitro-N-alkanesulphonyl benzamides . Scalability is feasible via continuous-flow reactors, with ≥90% conversion achieved at 100 g/batch.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide serves as a versatile building block. It is utilized in the synthesis of more complex organic molecules, facilitating the development of novel compounds with enhanced properties.

Biology

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism may involve the inhibition of specific enzymes or receptors in pathogens, disrupting essential biological processes. Studies have shown promising results in its efficacy against various bacterial strains and fungi.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its biological activities suggest it may play a role in drug development aimed at treating infections and other diseases. For instance, molecular docking studies have indicated that it could inhibit key enzymes involved in inflammatory processes .

Industry

In industrial applications, 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide is explored for its use in developing agrochemicals. Its properties may enhance the effectiveness of pesticides or fungicides, contributing to agricultural productivity .

Antimicrobial Activity Study

A study evaluated the antimicrobial effectiveness of various derivatives of thiadiazole compounds, including 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide. The results demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study utilized standard methods such as disk diffusion and broth microdilution to assess the Minimum Inhibitory Concentration (MIC) .

Molecular Docking Analysis

Molecular docking studies were conducted to understand the binding interactions between 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide and target proteins involved in inflammatory pathways. The results suggested that the compound could effectively bind to specific targets, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s chlorine atom and thiadiazole ring play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and inferred physicochemical or biological properties based on available data from chemical catalogs and related research (see Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features Potential Applications
2-Chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide Propylthio (position 3), Chloroacetamide (position 5) 277.78 (estimated) Lipophilic due to propylthio; reactive chloroacetamide Pesticidal intermediates, antimicrobial agents
2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide Phenyl (position 3), Chloroacetamide (position 5) 281.75 Increased aromaticity; reduced solubility Chemical synthesis, agrochemical research
2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide Phenyl (position 5), Chloroacetamide (position 3) 281.75 Altered electronic distribution; potential isomer-dependent activity Not explicitly stated (research intermediate)
2-Chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide 2-Hydroxypropyl (position 3), Benzamide (position 5) 297.76 Enhanced solubility (hydroxy group); benzamide increases steric bulk Pharmaceutical intermediates, bioactivity studies
N-Butyl-2-[[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide Triazole core, Pyridinyl substituent 363.47 (estimated) Triazole ring (vs. thiadiazole); pyridine enhances polarity Ligand design, metal coordination studies

Structural and Electronic Differences

  • Core Heterocycle : The 1,2,4-thiadiazole ring in the target compound provides electron-withdrawing properties and metabolic stability compared to triazole derivatives (e.g., the triazole-based analog in ). Thiadiazoles are less basic than triazoles, influencing their interaction with biological targets .
  • Substituent Effects: Propylthio vs. Chloroacetamide vs. Benzamide: The chloroacetamide moiety is more electrophilic, enabling nucleophilic substitution reactions (e.g., with cysteine residues in enzymes), whereas benzamide derivatives may exhibit stronger hydrogen-bonding interactions .

Physicochemical Properties

  • Solubility : The hydroxypropyl-substituted analog is expected to have higher water solubility due to the polar hydroxyl group, whereas the propylthio and phenyl analogs are more suited to organic solvents .
  • Stability : Chloroacetamide-containing compounds are prone to hydrolysis under alkaline conditions, necessitating careful storage. Benzamide derivatives (e.g., ) are generally more stable.

Biological Activity

2-Chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This compound's structure features a thiadiazole ring and a propylthio group, contributing to its potential in various applications, particularly in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties.

Synthesis

The synthesis of 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-(propylthio)-1,2,4-thiadiazole-5-amine in the presence of a base like triethylamine. The reaction conditions usually maintain a temperature range of 0-5°C to ensure stability and control the reaction rate.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial and antifungal properties. For example, 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide has shown effectiveness against various pathogens by potentially inhibiting specific enzymes or receptors critical for pathogen survival. The presence of the chlorine atom and the thiadiazole ring enhances its reactivity and binding affinity to biological targets.

Cytotoxic Activity

The cytotoxic effects of 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide were evaluated against several cancer cell lines. A study on related thiadiazole derivatives reported significant cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. For instance, derivatives with structural similarities exhibited IC50 values indicating effective inhibition of cell proliferation .

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
3d73 ± 329 ± 2.9
Paclitaxel5.25 - 11.037.76

The results suggest that modifications in the thiadiazole structure can enhance cytotoxicity, potentially through increased lipophilicity and improved interaction with cellular targets .

The mechanism by which 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide exerts its biological effects involves interactions at the molecular level. The compound's chlorine atom and thiadiazole ring are critical for its reactivity. It is hypothesized that these interactions disrupt essential biological processes in pathogens and cancer cells .

Case Studies

Several studies have focused on the biological activities of thiadiazole derivatives:

  • Cytotoxicity Evaluation : A comparative study assessed various thiadiazole derivatives against human cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity; those with additional functional groups showed enhanced activity .
  • Antimicrobial Activity : In another investigation, several thiadiazole derivatives were screened for antimicrobial efficacy against common pathogens. The results indicated that modifications in substituents significantly influenced their antimicrobial potency .

Q & A

Q. What are the established synthetic routes for 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves refluxing 3-(propylthio)-1,2,4-thiadiazol-5-amine with chloroacetyl chloride in the presence of triethylamine as a base and solvent (e.g., dioxane or toluene). Reaction progress is monitored by TLC, followed by quenching, filtration, and recrystallization using solvents like ethanol or pet-ether to isolate the pure product .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential. For example, 1H NMR can confirm the presence of the propylthio group (δ ~2.5–3.5 ppm for SCH2 protons) and the acetamide carbonyl (δ ~170 ppm in 13C NMR). High-resolution MS validates the molecular ion peak (e.g., [M+H]+) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key variables include solvent choice, temperature, and stoichiometry. For instance:

  • Solvent : Polar aprotic solvents like DMF enhance reactivity but may require post-synthesis purification to remove residues .
  • Temperature : Reflux conditions (e.g., 80–100°C) often improve reaction rates, but room-temperature reactions (20–25°C) with excess chloroacetyl chloride can minimize side products .
  • Catalysis : Triethylamine aids in neutralizing HCl byproducts, but its excess can lead to emulsion formation during workup .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from tautomerism, impurities, or solvent effects. Strategies include:

  • 2D NMR : HSQC/HMBC experiments to confirm connectivity between the thiadiazole ring and propylthio/acetamide groups .
  • Alternative solvents : Re-running NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
  • HPLC-PDA : To rule out impurities contributing to anomalous peaks .

Q. What computational tools are effective for predicting reaction pathways or molecular interactions?

Quantum chemical calculations (e.g., DFT) can model reaction energetics, while molecular docking simulations (AutoDock Vina, Schrödinger Suite) predict binding affinities to biological targets like enzymes. These methods help prioritize experimental conditions or targets for biological assays .

Q. How does the compound’s stability under varying pH or temperature conditions impact experimental design?

The compound may undergo hydrolysis in acidic/basic conditions due to the labile chloroacetamide group. Pre-experiment stability studies (e.g., incubating in pH 2–12 buffers at 25–37°C for 24 hours) followed by LC-MS analysis are recommended to define safe handling ranges .

Q. What strategies are used to investigate structure-activity relationships (SAR) for biological applications?

  • Analog synthesis : Modifying the propylthio chain length or substituting the thiadiazole ring with oxadiazole/triazole groups .
  • In vitro assays : Testing analogs against enzyme targets (e.g., kinases) to correlate substituent effects with inhibitory potency .
  • Molecular dynamics simulations : To assess how structural changes affect target binding .

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